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Compound of Interest

Compound Name: Pedatisectine F

Cat. No.: B106311

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pedatisectine F is a diterpenoid alkaloid, a class of natural products known for their complex
chemical structures and significant biological activities. Isolated from plants of the Delphinium
genus, specifically Delphinium pedatisectum, these compounds have garnered interest in the
scientific community for their potential therapeutic applications. This technical guide provides a
detailed overview of the physical and chemical properties of Pedatisectine F, methodologies
for its study, and insights into its biological significance.

Physicochemical Properties

The fundamental physical and chemical characteristics of Pedatisectine F are crucial for its
handling, characterization, and application in research and development. While experimentally
determined data for some properties of Pedatisectine F are not readily available in publicly
accessible literature, computed data from reputable chemical databases provide valuable

estimates.

Table 1: Physical and Chemical Properties of Pedatisectine F
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Property Value Source

Molecular Formula CoH14N204 PubChem

Molecular Weight 214.22 g/mol PubChem

Physical Description Powder Coompo Research Chemicals

N Soluble in Chloroform, ]
Solubility ) Coompo Research Chemicals
Dichloromethane, DMSO

Store at 2-8°C, protected from

Storage Conditions ) ) Coompo Research Chemicals
air and light
Computed XLogP3 -1.5 PubChem
Computed Hydrogen Bond
PubChem
Donor Count
Computed Hydrogen Bond
6 PubChem
Acceptor Count
Computed Rotatable Bond
5 PubChem
Count
Computed Exact Mass 214.095357 g/mol PubChem
Computed Monoisotopic Mass 214.095357 g/mol PubChem
Computed Topological Polar
P polod 107 Az PubChem
Surface Area
Computed Heavy Atom Count 15 PubChem

Experimental Protocols

The isolation, purification, and characterization of Pedatisectine F, like other diterpenoid
alkaloids, involve a series of sophisticated experimental procedures. The following protocols
are based on established methodologies for the study of natural products from Delphinium
species.

Isolation and Purification
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A general workflow for the isolation of diterpenoid alkaloids from plant material is depicted

below.

Dried and Powdered Plant Material
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:
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'

Giltration and Concentratior)

Crude Extract

Acid-Base Partitioning

i

Crude Alkaloid Fraction

i

Column Chromatography
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Preparative HPLC
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Click to download full resolution via product page

Caption: General workflow for the isolation of diterpenoid alkaloids.
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Methodology:

o Extraction: The air-dried and powdered plant material is exhaustively extracted with a polar
solvent such as methanol or ethanol at room temperature.

» Acid-Base Partitioning: The resulting crude extract is subjected to an acid-base liquid-liquid
extraction to separate the basic alkaloids from other constituents. The extract is typically
dissolved in an acidic aqueous solution (e.g., 5% HCI) and then washed with a nonpolar
solvent (e.g., diethyl ether) to remove neutral and acidic components. The acidic aqueous
layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with a chlorinated solvent
(e.g., dichloromethane or chloroform) to yield the crude alkaloid fraction.

o Chromatographic Purification: The crude alkaloid fraction is then subjected to multiple
chromatographic steps for purification. This typically involves column chromatography over
silica gel or alumina, followed by preparative High-Performance Liquid Chromatography
(HPLC) to yield the pure Pedatisectine F.

Structural Elucidation

The chemical structure of Pedatisectine F is determined using a combination of spectroscopic
techniques.

a. Mass Spectrometry (MS):

o Protocol: High-resolution mass spectrometry (HRMS) is employed to determine the exact
mass and molecular formula of the compound.

o Data Interpretation: The mass spectrum will show the molecular ion peak, which provides the
molecular weight. Fragmentation patterns can give clues about the structure.

b. Infrared (IR) Spectroscopy:

e Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Interpretation: The spectrum reveals the presence of specific functional groups based
on their vibrational frequencies (e.g., O-H, C-H, C=0, C-N bonds).
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c. Nuclear Magnetic Resonance (NMR) Spectroscopy:

e Protocol: A suite of NMR experiments is conducted, including *H NMR, 3C NMR, and 2D
NMR (e.g., COSY, HSQC, HMBC).

o Data Interpretation:
o 'H NMR: Provides information on the number and chemical environment of protons.
o 183C NMR: Shows the number and types of carbon atoms.

o 2D NMR: Establishes the connectivity between protons and carbons, allowing for the
complete assignment of the molecular structure.

Biological Activity

Diterpenoid alkaloids from Delphinium species are known to exhibit a range of biological
activities, with cytotoxicity against various cancer cell lines being a prominent feature. While
specific biological data for Pedatisectine F is not widely published, it is plausible that it shares
similar properties with other alkaloids from this genus.

Cytotoxicity Assessment (MTT Assay)

A common method to evaluate the cytotoxic potential of a compound is the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Caption: Workflow for a typical MTT cytotoxicity assay.

Methodology:
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e Cell Culture: Human cancer cell lines are cultured in an appropriate medium.

o Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

o Treatment: The cells are then treated with various concentrations of Pedatisectine F.
 Incubation: The plates are incubated for a defined period (e.g., 48 hours).

o MTT Assay: After incubation, the MTT reagent is added to each well. Viable cells with active
mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

» Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent
(e.g., DMSO), and the absorbance is measured using a microplate reader.

o Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells),
and the ICso value (the concentration of the compound that inhibits cell growth by 50%) is
determined.

Given the cytotoxic potential of related diterpenoid alkaloids, a plausible mechanism of action
could involve the induction of apoptosis.
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Caption: Postulated cytotoxic mechanism of Pedatisectine F.

Conclusion

Pedatisectine F represents a member of the structurally diverse and biologically significant
family of diterpenoid alkaloids. While detailed experimental data on this specific compound is
limited in the public domain, the established knowledge of related compounds from the
Delphinium genus provides a strong framework for its further investigation. The protocols and
data presented in this guide offer a foundation for researchers and drug development
professionals to explore the full potential of Pedatisectine F as a lead compound in the
development of new therapeutic agents. Further research is warranted to fully elucidate its
physical, chemical, and biological properties.
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[https://www.benchchem.com/product/b106311#physical-and-chemical-properties-of-
pedatisectine-f]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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